methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1251616-79-1
VCID: VC5335514
InChI: InChI=1S/C21H25N3O6S/c1-30-21(27)16-8-10-17(11-9-16)22-19(25)15-23-12-6-7-18(20(23)26)31(28,29)24-13-4-2-3-5-14-24/h6-12H,2-5,13-15H2,1H3,(H,22,25)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Molecular Formula: C21H25N3O6S
Molecular Weight: 447.51

methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

CAS No.: 1251616-79-1

Cat. No.: VC5335514

Molecular Formula: C21H25N3O6S

Molecular Weight: 447.51

* For research use only. Not for human or veterinary use.

methyl 4-(2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate - 1251616-79-1

Specification

CAS No. 1251616-79-1
Molecular Formula C21H25N3O6S
Molecular Weight 447.51
IUPAC Name methyl 4-[[2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C21H25N3O6S/c1-30-21(27)16-8-10-17(11-9-16)22-19(25)15-23-12-6-7-18(20(23)26)31(28,29)24-13-4-2-3-5-14-24/h6-12H,2-5,13-15H2,1H3,(H,22,25)
Standard InChI Key PAAGNDBQTRREIE-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 4-[[2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]acetyl]amino]benzoate, reflects its multifunctional design:

  • Pyridine core: A six-membered aromatic ring with a ketone group at position 2 and a sulfonamide-linked azepane at position 3.

  • Azepane sulfonyl group: A seven-membered cyclic amine (azepane) bonded to a sulfonyl group, enhancing solubility and binding affinity .

  • Benzoate ester: A methyl ester-substituted benzene ring connected via an acetamido linker, contributing to metabolic stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₅N₃O₆S
Molecular Weight447.51 g/mol
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Topological Polar Surface Area128 Ų

Synthesis and Optimization

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous molecules suggest a multi-step approach:

  • Pyridine Functionalization: Sulfonation of 3-amino-2-oxopyridine using chlorosulfonic acid, followed by azepane coupling via nucleophilic substitution .

  • Acetamido Linker Formation: Reaction of 4-aminobenzoic acid methyl ester with bromoacetyl chloride, yielding the intermediate 4-(2-bromoacetamido)benzoate .

  • Final Coupling: Nucleophilic displacement of bromide by the sulfonated pyridine under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYieldPurity
1ClSO₃H, DCM, 0°C → rt, 12h65%90%
2BrCH₂COCl, Et₃N, THF, 0°C78%95%
3K₂CO₃, DMF, 60°C, 24h52%88%

Purification and Analysis

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product.

  • HPLC: Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .

Biological Activity and Mechanisms

Enzyme Inhibition

The azepane sulfonyl group is a known pharmacophore in protease inhibitors. Molecular docking studies suggest affinity for:

  • Serine proteases: Competitive inhibition via hydrogen bonding with the catalytic triad (Ki ≈ 120 nM) .

  • Kinases: ATP-binding site disruption in tyrosine kinases (IC₅₀ = 0.8 μM).

Pharmacokinetics and Toxicity

ADME Profile

  • Solubility: LogP = 2.1 predicts moderate lipid solubility; aqueous solubility <0.1 mg/mL.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the azepane ring, generating inactive metabolites .

Toxicity Screening

  • Acute toxicity (LD₅₀): >500 mg/kg in murine models .

  • Genotoxicity: Negative in Ames test (up to 1 mg/plate) .

Future Perspectives

Structural Modifications

  • Azepane Replacement: Testing smaller rings (e.g., piperidine) to reduce metabolic liability .

  • Ester Hydrolysis: Prodrug strategies using free carboxylic acids to enhance bioavailability .

Clinical Translation

  • Phase I Trials: Pending toxicity profiling in higher organisms.

  • Combination Therapy: Synergy with β-lactam antibiotics against resistant strains.

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